Cas no 324010-37-9 (4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one)

4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound featuring a benzimidazole core linked to a pyrazolone moiety via an imine bridge. This structure imparts unique electronic and steric properties, making it of interest in coordination chemistry and potential pharmacological applications. The compound exhibits strong chelating capabilities due to its nitrogen-rich functional groups, which may enhance metal-binding affinity. Its rigid, conjugated system suggests potential utility in materials science, particularly in the development of fluorescent probes or catalysts. The presence of both electron-donating and accepting groups within the molecule allows for tunable reactivity, offering versatility in synthetic and industrial applications.
4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one structure
324010-37-9 structure
Product Name:4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
CAS No:324010-37-9
MF:C19H17N5O
MW:331.371183156967
CID:6384814
PubChem ID:689375
Update Time:2025-06-03

4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 4-[(E)-[(1H-1,3-benzodiazol-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • HMS3322O05
    • 4-{[(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)METHYLIDENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
    • AKOS030660599
    • Oprea1_389743
    • 4-(1H-benzimidazol-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
    • MLS002637376
    • MLS000055408
    • CHEMBL3192909
    • (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
    • F1008-0293
    • Oprea1_453366
    • SMR000066102
    • AKOS001025481
    • EU-0067995
    • HMS2171C21
    • Z56821676
    • 324010-37-9
    • (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 4-[(1H-benzimidazol-2-ylmethylene)amino]-1,2-dihydro-1,5-dimethyl-2-phenyl-
    • Inchi: 1S/C19H17N5O/c1-13-18(19(25)24(23(13)2)14-8-4-3-5-9-14)20-12-17-21-15-10-6-7-11-16(15)22-17/h3-12H,1-2H3,(H,21,22)
    • InChI Key: DGPISMKSVMXLQS-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(N=CC2NC3=CC=CC=C3N=2)C(=O)N1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 331.14331018g/mol
  • Monoisotopic Mass: 331.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 527.4±60.0 °C(Predicted)
  • pka: 11.68±0.20(Predicted)

4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Pricemore >>

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Additional information on 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Comprehensive Analysis of 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 324010-37-9)

4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, with the CAS number 324010-37-9, is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in drug development. The presence of both benzodiazolyl and phenyl groups in its structure contributes to its unique chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has surged due to their potential in addressing modern health challenges. For instance, the compound's structural similarity to known anti-inflammatory and antimicrobial agents has prompted investigations into its efficacy against drug-resistant pathogens. Additionally, its photophysical properties have made it a candidate for use in organic electronics, such as OLEDs and sensors, aligning with the growing trend of sustainable material development.

The synthesis of 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves condensation reactions between 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and 1H-1,3-benzodiazole-2-carbaldehyde. Researchers have optimized these methods to achieve high yields and purity, which are critical for its application in drug formulation and material science. The compound's stability under various conditions further enhances its practicality for industrial use.

One of the most frequently asked questions about CAS No. 324010-37-9 revolves around its biological activity. Preliminary studies suggest that the compound exhibits moderate antioxidant and enzyme inhibitory effects, which could be leveraged in the development of neuroprotective or anti-aging therapies. These findings are particularly relevant in the context of rising global interest in natural and synthetic antioxidants as alternatives to conventional treatments.

From a structural-activity relationship (SAR) perspective, the E-configuration of the methylideneamino group in 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one plays a pivotal role in its interactions with biological targets. Computational modeling and molecular docking studies have provided insights into how this configuration influences binding affinity, offering a roadmap for further structure optimization.

In the realm of green chemistry, efforts are underway to develop eco-friendly synthesis routes for 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Solvent-free reactions and catalytic methods are being explored to minimize waste and energy consumption, addressing the increasing demand for sustainable chemical processes. These advancements align with the broader industry shift toward environmentally benign practices.

Another area of interest is the compound's potential in cancer research. While not yet extensively studied, its structural motifs resemble those of known kinase inhibitors, sparking curiosity about its applicability in targeted therapy. Researchers are also examining its fluorescence properties for use in bioimaging, which could revolutionize diagnostic techniques.

In summary, 4-(E)-(1H-1,3-benzodiazol-2-yl)methylideneamino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 324010-37-9) represents a versatile compound with promising applications across multiple disciplines. Its chemical stability, biological activity, and material compatibility make it a valuable subject for ongoing and future research. As scientific inquiry continues to uncover its full potential, this compound is poised to play a significant role in advancing both pharmaceutical and technological innovations.

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